ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Properties
Molecular Formula |
C22H20Cl2O5 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-15-13(2)16-10-18(24)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-17(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
VKWCTDAMYHNXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Benzylation: The 7-position is benzylated using 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exhibits significant antibacterial effects against various strains of bacteria. The presence of chlorine atoms enhances its potency as an antibacterial agent. Studies have shown that coumarin derivatives often demonstrate substantial antimicrobial activity, making this compound a candidate for further investigation in the development of new antibiotics .
2. Anti-inflammatory and Antioxidant Activities
In addition to its antimicrobial properties, this compound may possess anti-inflammatory and antioxidant activities. These effects are crucial in the context of chronic diseases where inflammation plays a key role. The structural characteristics of the compound suggest potential interactions with inflammatory pathways, warranting further studies into its therapeutic applications .
Potential Therapeutic Applications
The potential therapeutic applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Antibacterial Agents | Development of new antibiotics targeting resistant bacterial strains. |
| Anti-inflammatory Drugs | Potential use in treating chronic inflammatory conditions. |
| Antioxidants | Exploration as a natural antioxidant in food and pharmaceutical industries. |
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis methods of similar coumarin derivatives, providing insights into their potential applications:
- Antibacterial Activity Study : A study evaluated various coumarin derivatives, including those structurally similar to ethyl 3-{6-chloro...}, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Research on related compounds has shown promising results in reducing inflammation markers in vitro, suggesting that ethyl 3-{6-chloro...} may exhibit similar effects .
- Synthesis Optimization : Recent advancements in synthetic methodologies have improved yields and purity of coumarin derivatives, facilitating more extensive biological testing .
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in the substituents on the benzyloxy group, the position of halogens, or the alkoxy/aryloxy side chains. Below is a detailed comparison of key analogs:
Structural and Physicochemical Properties
Key Observations :
Chlorine Position : The 2-chlorobenzyl and 3-chlorobenzyl analogs (identical molecular formulas) exhibit the same boiling point and logP, suggesting minimal physicochemical differences despite positional isomerism .
Lipophilicity : The benzyl-substituted derivatives (logP ~6.50) are significantly more lipophilic than the propoxy analog (logP 3.8), indicating that aryloxy groups enhance membrane permeability compared to alkoxy chains .
Thermal Stability : High boiling points (~580°C) for chlorobenzyl derivatives suggest strong intermolecular interactions (e.g., halogen bonding) in the solid state .
Biological Activity
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound classified as a coumarin derivative. Its molecular formula is , and it has a molecular weight of approximately 435.297 g/mol. The compound features a complex structure with multiple functional groups, including chloro, methoxy, and carbonyl groups, contributing to its biological activity and potential pharmacological applications .
Chemical Structure and Properties
The compound's structure is characterized by a coumarin core, which consists of a benzene ring fused to a pyrone ring. The presence of chlorine substituents and an ethyl propanoate side chain enhances its unique chemical properties. The following table summarizes key features of the compound:
| Property | Details |
|---|---|
| Molecular Formula | C22H20Cl2O5 |
| Molecular Weight | 435.297 g/mol |
| CAS Number | 586995-71-3 |
| Structural Class | Coumarin Derivative |
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of coumarin derivatives, including this compound. It has been shown to possess antibacterial effects against various strains of bacteria. The structure's chlorine atoms and coumarin backbone enhance its potential as an antibacterial agent. For example, derivatives of this class have been tested against Gram-positive and Gram-negative bacteria with promising results .
Anti-inflammatory and Antioxidant Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory and antioxidant activities. These properties are crucial for therapeutic applications in conditions characterized by oxidative stress and inflammation .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents .
- Anti-inflammatory Effects : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating inflammatory responses .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:
- Formation of the coumarin core via condensation reactions.
- Introduction of chlorine substituents through electrophilic aromatic substitution.
- Addition of the ethyl propanoate moiety via esterification reactions.
These methods emphasize the complexity and precision required in synthesizing this compound while maintaining its biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, and how are intermediates characterized?
- The compound can be synthesized via coupling reactions using carbodiimide-based catalysts (e.g., EDC·HCl) and nucleophilic catalysts (e.g., DMAP) in dichloromethane. Key intermediates are validated using H NMR, C NMR, and HRMS (ESI) to confirm structural integrity and purity (≥92%) . For chromenone derivatives, microwave-assisted synthesis and regioselective functionalization are common strategies to improve yield and selectivity .
Q. How is HPLC applied to assess the purity of this compound, and what chromatographic conditions are optimal?
- Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Column choice and mobile phase pH are critical for resolving structurally similar impurities. Method validation includes linearity (R > 0.995), LOD/LOQ determination, and spike-recovery tests to ensure accuracy in drug analysis workflows .
Q. What spectroscopic techniques are essential for confirming the structure of this chromenone derivative?
- H/C NMR identifies substituent positions and stereochemistry, while HRMS confirms molecular weight. IR spectroscopy detects carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Transition state analysis and reaction path searches using density functional theory (DFT) predict regioselectivity in chromenone functionalization. Computational screening of catalysts (e.g., chromium-based systems) minimizes trial-and-error experimentation, as demonstrated in lignin model studies . Machine learning algorithms further refine reaction conditions by correlating experimental variables (e.g., solvent polarity, temperature) with yield outcomes .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling identify hydrolysis-prone sites (e.g., ester groups). Conflicting data arise from solvent polarity effects—aprotic solvents (DCM) enhance stability compared to protic media. Redox stability is assessed via cyclic voltammetry to detect electrophilic intermediates .
Q. How do steric and electronic factors influence the reactivity of the 2-chlorobenzyloxy substituent in catalytic transformations?
- The electron-withdrawing chloro group deactivates the benzyloxy moiety, reducing nucleophilic attack on the chromenone core. Steric hindrance from the 2-chloro position limits axial coordination in metal-catalyzed reactions, favoring alternative pathways (e.g., radical coupling). Substituent effects are modeled using Hammett constants and Fukui indices .
Q. What reactor designs are optimal for scaling up the synthesis while maintaining regioselectivity?
- Continuous-flow reactors with inline NMR monitoring improve heat/mass transfer for exothermic steps (e.g., esterification). Membrane separation modules (e.g., nanofiltration) isolate impurities in real time. For photochemical steps, microfluidic reactors with UV-LED arrays enhance photon efficiency .
Methodological Guidance
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (catalyst loading, temperature) while minimizing runs. Response surface methodology (RSM) identifies nonlinear interactions between variables .
- Data Contradiction Analysis : Apply multivariate ANOVA to distinguish systematic errors (e.g., instrumental drift) from true chemical variability. Cross-validate spectroscopic assignments using 2D NMR (e.g., HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
